Dimercury diacetate

Aqueous solubility Formulation design Environmental partitioning

Dimercury diacetate (CAS 631-60-7), systematically named mercury(I) acetate or mercurous acetate, is the mercury(I) salt of acetic acid with the formula Hg₂(CH₃COO)₂ and molecular weight 519.27 g·mol⁻¹. It crystallizes as colorless monoclinic scales or plates with a density of 4.763 g·cm⁻³ and melts at 178–180 °C.

Molecular Formula C4H6Hg2O4
Molecular Weight 519.27 g/mol
Cat. No. B1257218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimercury diacetate
Molecular FormulaC4H6Hg2O4
Molecular Weight519.27 g/mol
Structural Identifiers
SMILESCC(=O)O[Hg].CC(=O)O[Hg]
InChIInChI=1S/2C2H4O2.2Hg/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2
InChIKeyLTLCGIKWGSDBMN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimercury Diacetate (Mercurous Acetate) – Chemical Identity, Specifications, and Procurement Baseline


Dimercury diacetate (CAS 631-60-7), systematically named mercury(I) acetate or mercurous acetate, is the mercury(I) salt of acetic acid with the formula Hg₂(CH₃COO)₂ and molecular weight 519.27 g·mol⁻¹ [1]. It crystallizes as colorless monoclinic scales or plates with a density of 4.763 g·cm⁻³ [2] and melts at 178–180 °C [1]. Unlike its mercury(II) counterpart, mercuric acetate (Hg(OAc)₂, CAS 1600-27-7), dimercury diacetate features a covalent Hg–Hg bond that defines its unique structural, redox, and solubility profile [3]. It is sparingly soluble in water (~0.75 g/100 mL at 12 °C), practically insoluble in ethanol and diethyl ether, but soluble in dilute acetic and nitric acids [1]. The compound is light-sensitive, darkening upon exposure, and its aqueous solutions decompose under heat and light via disproportionation into mercury(II) acetate and elemental mercury . These properties position dimercury diacetate as a distinct entity within the mercury carboxylate family, with procurement decisions requiring explicit differentiation from the far more common mercuric acetate.

Hg(I) source Covalent Hg–Hg bond enables one-electron redox chemistry
Solubility profile Low water solubility (~0.75 g/100 mL) for controlled release
Light-sensitive Requires dark storage; disproportionates under heat/light
Reference standard ACS/USP impurity testing of Hg(I) in mercuric acetate

Why Dimercury Diacetate Cannot Be Replaced by Mercuric Acetate or Other Mercury Salts in Critical Applications


Dimercury diacetate and mercuric acetate share the acetate ligand framework but differ fundamentally in mercury oxidation state (+1 vs. +2) and molecular architecture. Dimercury diacetate contains a covalent Hg–Hg bond [d(Hg–Hg) = 2.5202(15) Å] that confers distinct one-electron redox chemistry [1]. This Hg₂²⁺ dumbbell core is absent in mononuclear Hg(II) salts such as mercuric acetate, mercuric nitrate, and mercuric chloride. The practical consequences are threefold: (i) aqueous solubility differs by a factor of approximately 33–53 (0.75 g/100 mL for mercurous acetate vs. 25–40 g/100 mL for mercuric acetate), directly impacting reagent handling, bioavailability, and environmental partitioning [2]; (ii) acute oral toxicity (rat LD₅₀) differs by ~4.3-fold (175 mg/kg vs. 40.9 mg/kg), influencing safety protocols and waste management [3]; and (iii) Hg(I) selectively precipitates from Hg(II) solutions in the presence of aldehydic reducing agents — a redox-specific reaction that underpins analytical and synthetic utility not accessible with Hg(II) salts [4]. Generic substitution therefore risks altered reaction selectivity, non-compliance with pharmacopoeial impurity specifications, and uncontrolled toxicity profiles.

Redox mismatch Hg(II) salts lack the Hg–Hg bond; one-electron transfer pathways may not replicate.
Solubility shift ~33–53× higher solubility of Hg(OAc)₂ alters dissolution kinetics and partitioning.
Impurity limits Hg(I) is a specified impurity in ACS-grade Hg(II) reagents; substitution invalidates QC.

Head-to-Head Quantitative Differentiation of Dimercury Diacetate vs. Closest Analogs


Aqueous Solubility: Dimercury Diacetate Is ~33–53× Less Water-Soluble Than Mercuric Acetate

Dimercury diacetate exhibits dramatically lower aqueous solubility compared to its mercury(II) analog. At 12 °C, mercurous acetate dissolves at only 0.75 g per 100 mL of water, whereas mercuric acetate dissolves at 25 g per 100 mL at 10 °C and approximately 40 g per 100 mL at 20 °C [1][2]. This represents an approximately 33-fold difference at low temperature and a ≥53-fold difference at ambient temperature. The low solubility of dimercury diacetate is a direct consequence of its dimeric Hg₂²⁺ structure and higher lattice energy, whereas mercuric acetate's mononuclear Hg²⁺ core and greater ion polarizability favor hydration [3]. Additionally, dimercury diacetate is practically insoluble in ethanol and diethyl ether, while mercuric acetate is freely soluble in both organic solvents [1][2].

Aqueous solubility
Head-to-head
Target: 0.75 g/100 mL (12 °C)
Comparator Hg(OAc)₂: 25–40 g/100 mL
~33–53× lower
Supports controlled low-solubility applications.
Practically insoluble in ethanol/diethyl ether vs. freely soluble for Hg(II).
Aqueous solubility Formulation design Environmental partitioning

Acute Oral Toxicity: Dimercury Diacetate LD₅₀ Is ~4.3× Higher (Less Acutely Toxic) Than Mercuric Acetate

In rats, the acute oral LD₅₀ of dimercury diacetate is 175 mg·kg⁻¹, compared to 40.9 mg·kg⁻¹ for mercuric acetate [1][2]. This 4.3-fold difference in acute lethality is consistent with the general toxicological trend that Hg(II) salts exhibit higher acute toxicity than Hg(I) salts, attributable to the greater bioavailability of the more soluble Hg²⁺ ion and its stronger binding affinity for thiol-containing biomolecules [3]. The lower acute toxicity of dimercury diacetate does not, however, imply safety — chronic exposure risks (neurotoxicity, nephrotoxicity, bioaccumulation) remain significant for all mercury compounds and are governed by cumulative dose rather than acute LD₅₀ [1].

Acute oral toxicity
Cross-study
Target LD₅₀: 175 mg/kg (rat)
Comparator Hg(OAc)₂: 40.9 mg/kg
~4.3× less acutely toxic
Handling protocols differ based on toxicity class.
Chronic risk remains significant; not a safety claim.
Toxicology Safety assessment Risk-based procurement

Crystal Structure: The Unique Hg–Hg Covalent Bond (2.5202 Å) Defines Dimercury Diacetate and All Hg(I) Chemistry

Synchrotron X-ray crystallography at 150 K reveals that dimercury diacetate crystallizes in the monoclinic space group C2/m as centrosymmetric dimers with the formula CH₃COO–Hg–Hg–OOCCH₃. The Hg–Hg bond distance is 2.5202(15) Å, and the Hg–O bond distance is 2.152(12) Å [1]. The dimers assemble into infinite ribbons through longer, weaker Hg–O interactions [2.6802(12) Å], with no strong intermolecular forces between ribbons [1]. The Hg–Hg–O(carboxylate) bond angle approaches linearity (166.6°–177.9° across Hg(I)–carboxylate structures) [2]. By contrast, mercuric acetate [Hg(OAc)₂] is a mononuclear Hg(II) species with no metal-metal bond; any Hg···Hg contacts in Hg(II) structures are non-bonded and typically exceed 3.5 Å [3]. This Hg₂²⁺ dumbbell motif is the defining structural signature of all mercury(I) compounds and is entirely absent in mercury(II) chemistry.

Hg–Hg bond
Class-level
2.5202(15) Å; centrosymmetric dimer; monoclinic C2/m
Defines Hg(I) structural fingerprint; absent in Hg(II).
Synchrotron XRD at 150 K; R=0.043.
Crystal engineering Metal-metal bonding Coordination chemistry

Redox Selectivity: Aldehydes Quantitatively Reduce Hg(II) Acetate to Crystalline Hg(I) Acetate — A Reaction Not Exhibited by Hg(I) Itself

When acetaldehyde is added to an aqueous solution of mercuric acetate, a crystalline deposit of mercurous acetate is quantitatively produced after several hours. This reaction is specific to aldehydic functional groups: formic, propionic, and butyric aldehydes, paraldehyde, acetal, and reducing sugars with aldehydic function (arabinose, xylose, dextrose, galactose, mannose, lactose, maltose) all produce the mercurous acetate precipitate. Critically, no such deposit is obtained with alcohols (methyl, ethyl, propyl, butyl, amyl), acetone, sugars with acetonic function (levulose, sorbose), or non-reducing carbohydrates (saccharose, trehalose, raffinose, glycogen, inulin, dextrin, soluble starch) [1]. The reaction proceeds both hot and cold, and the quantity of mercurous acetate formed is temperature- and time-dependent [1]. This redox transformation (Hg²⁺ → Hg₂²⁺) is a diagnostic chemical property of the Hg(II)/Hg(I) couple; dimercury diacetate itself, being already in the +1 oxidation state, does not undergo this reaction, making it the stable endpoint product rather than the reactive species.

Aldehyde selectivity
Head-to-head
Hg(II)→Hg(I) precipitation specific to aldehydes; 0 false positives among non-aldehydic substrates tested
Functional-group-specific redox probe.
Lasserre reaction (1905); qualitative selectivity.
Redox titration Aldehyde detection Oxidation-state-specific analysis

ACS Reagent-Grade Mercuric Acetate Specifications Explicitly Control Mercurous Mercury (Hg(I)) as an Impurity — Making Dimercury Diacetate a Critical Reference Material

The ACS Reagent Chemicals monograph for mercuric acetate includes 'Mercurous Mercury (as Hg)' as a specified impurity with maximum allowable limits. Across commercial ACS-grade mercuric acetate products, the mercurous mercury specification ranges from ≤0.1% to ≤0.4% (as Hg), depending on the grade [1]. For example, J.T.Baker analyzed ACS grade specifies ≤0.4% mercurous mercury , while some AR/ACS grades specify ≤0.2% or ≤0.1% [1]. This specification exists because mercuric acetate undergoes slow photochemical or thermal reduction to mercurous acetate during storage — the Hg(I) impurity directly affects assay accuracy in complexometric titrations and redox-based analytical procedures. Dimercury diacetate therefore serves as the authenticated reference material needed to calibrate and validate the mercurous mercury limit test in mercuric acetate quality control workflows [2].

Hg(I) impurity spec
Reported
≤0.1–0.4% as Hg in ACS reagent-grade Hg(OAc)₂
Validates need for authentic Hg(I) reference material.
ACS monograph; data from commercial CoA.
Quality control Pharmacopoeial compliance Reference standard

Evidence-Based Procurement Scenarios for Dimercury Diacetate: Where the Data Supports Selection Over Analogs


Certified Reference Material for Mercurous Mercury Impurity Testing in ACS/USP-Grade Mercuric Acetate

As demonstrated by ACS Reagent Chemicals monograph specifications, mercuric acetate quality control requires quantification of mercurous mercury impurity at limits of 0.1%–0.4% . Dimercury diacetate of ≥99% purity (CAS 631-60-7) is the authentic reference standard against which this impurity test must be calibrated. Procurement of high-purity dimercury diacetate is non-negotiable for: (i) analytical laboratories performing batch release testing of mercuric acetate reagent, (ii) pharmaceutical manufacturers whose mercuric acetate raw material must comply with USP/Ph.Eur. elemental impurity guidelines, and (iii) reference material producers who supply certified Hg(I) standards. Substitution with mercurous nitrate or mercurous chloride introduces anion interference in the specified test method and is not pharmacopoeially valid [1].

Synthesis of Mercury(I)-Organic Frameworks and Hg₂²⁺-Based Coordination Polymers

The Hg₂²⁺ dumbbell core with its precisely characterized Hg–Hg bond distance of 2.5202(15) Å and near-linear Hg–Hg–O(carboxylate) geometry (166.6°–177.9°) is the essential structural building block for mercury(I)-organic frameworks . Recent hydrothermal syntheses have demonstrated that Hg(I)-MOFs can be accessed via in situ reduction of Hg(II) acetate in the presence of N-heterocyclic carboxylate ligands (e.g., 3-aminopyrazine-2-carboxylate), but direct use of dimercury diacetate as the Hg(I) precursor provides superior stoichiometric control and avoids competing Hg(II) incorporation [1]. Researchers designing low-dimensional Hg(I) coordination polymers with specific electronic, optical, or porosity properties should specify dimercury diacetate rather than relying on in situ Hg(II) reduction, which yields unpredictable Hg(I)/Hg(II) mixed-valence products [2].

Controlled Low-Solubility Mercury Source for Antiseptic and Antimicrobial Formulation Research

The ~33–53× lower aqueous solubility of dimercury diacetate (0.75 g/100 mL at 12 °C) compared to mercuric acetate (25–40 g/100 mL) translates to a markedly slower and more sustained release of mercury ions in aqueous media . Historically, mercurous acetate has been employed for its antiseptic, bactericidal, and fungicidal properties in pharmaceutical preparations [1]. For modern formulation research — particularly in evaluating mercury-based antimicrobial agents where controlled, low-concentration Hg ion delivery is desired to balance efficacy against cytotoxicity — dimercury diacetate's solubility profile provides a procurement-driven parameter for modulating bioavailability that cannot be achieved by simply using lower concentrations of the highly soluble mercuric acetate, which undergoes rapid dissolution and hydrolysis [2].

Historical Aldehyde Detection and Redox-Based Analytical Method Development

The Lasserre reaction (1905) — in which mercuric acetate is selectively reduced to crystalline mercurous acetate by aldehydic compounds but not by alcohols, ketones, or non-reducing sugars — established the foundation for redox-based aldehyde detection . While modern analytical chemistry has largely superseded mercury-based methods, this reaction remains relevant in: (i) academic teaching laboratories demonstrating functional-group-selective redox chemistry, (ii) historical method validation for pharmacopoeial monographs that reference legacy mercurimetric procedures, and (iii) research into mercury redox cycling in environmental systems where Hg(II)→Hg(I) reduction by natural organic matter aldehydes is a key transformation pathway. Dimercury diacetate is the characterized endpoint precipitate; procurement of the authentic Hg(I) acetate reference enables unambiguous identification of this phase in environmental mercury speciation studies [1].

Application
Selection Property
Validation Focus
Hg(I) impurity QC in Hg(II) reagents
High-purity Hg(I) standard (>99%)
ACS/USP impurity limit compliance
Hg(I)-organic framework synthesis
Hg₂²⁺ dumbbell precursor
Stoichiometric Hg(I) control; avoid mixed-valence
Controlled Hg ion release studies
~33–53× lower solubility vs Hg(II)
Sustained dissolution; formulation design
Aldehyde-selective redox probe
Hg(II)→Hg(I) reduction endpoint
Functional-group selectivity; historical validation
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